molecular formula C13H11NO2 B098779 4-(Phenylamino)benzoic acid CAS No. 17040-20-9

4-(Phenylamino)benzoic acid

Cat. No.: B098779
CAS No.: 17040-20-9
M. Wt: 213.23 g/mol
InChI Key: DPAMLADQPZFXMD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylamino)benzoic acid typically involves the reaction of aniline with para-substituted benzoic acid derivatives. One common method is the condensation of aniline with 4-chlorobenzoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by acidification to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 4-(Phenylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The phenylamino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Formation of 4-(nitrophenylamino)benzoic acid.

    Reduction: Formation of 4-(phenylamino)benzyl alcohol.

    Substitution: Formation of 4-(phenylamino)-2-nitrobenzoic acid or 4-(phenylamino)-2-bromobenzoic acid.

Scientific Research Applications

4-(Phenylamino)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

    4-Aminobenzoic acid: Similar structure but lacks the phenyl group attached to the amino group.

    4-Nitrobenzoic acid: Contains a nitro group instead of a phenylamino group.

    4-Hydroxybenzoic acid: Contains a hydroxyl group instead of a phenylamino group.

Uniqueness: 4-(Phenylamino)benzoic acid is unique due to the presence of both a phenylamino group and a carboxylic acid group, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-anilinobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-13(16)10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAMLADQPZFXMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70303373
Record name 4-(phenylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17040-20-9
Record name 4-(Phenylamino)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17040-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-(Phenylamino)benzoic acid
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Record name 17040-20-9
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Record name 4-(phenylamino)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of BINAP (1.6 g, 0.00257 mole), palladium acetate (0.23 g, 0.001 mole) and toluene (30 mL) was degassed with argon for 15 minutes. This mixture was then added to a mixture of aniline (5.0 g, 0.0536 mole), 4-bromobenzoic acid (12.9 g, 0.0644 mole) and cesium carbonate (52.47 g, 0.161 mole) in toluene (30 mL) (previously degassed with argon for 15 minutes). The resulting mixture was heated at reflux for 22 hours. The reaction mixture was then concentrated under reduced pressure. The resulting residue was acidified with 10% HCl and the product was extracted with ethyl acetate. The ethyl acetate layer was washed with brine solution, dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by column chromatography using silica gel 60-120 mesh (15% ethyl acetate in hexane) to afford 9.55 g (83%) of 4-phenylamino-benzoic acid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
52.47 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.23 g
Type
catalyst
Reaction Step Two
Name
Quantity
1.6 g
Type
catalyst
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

BINAP (0.1 g, 0.16 mmol) and Pd(OAc)2 (0.014 g, 0.06 mmol) were mixed in toluene (10 mL) and this first solution was purged with argon for 15 minutes. Phenylamine (0.3 gm, 3.22 mmol), 4-bromo-benzoic acid (0.776 g, 3.89 mmol) and Cs2CO3 (3.14 gm, 9.66 mmol) were mixed in toluene (20 mL) and this second solution was purged with argon for 15 minutes. The first solution was added to the second solution, and the resulting mixture was heated to reflux overnight. Additional BINAP (0.1 g, 0.16 mmol) and Pd(OAc)2 (0.014 g, 0.06 mmol) were then added and the mixture heated to reflux for a further 6 hours. The toluene was removed and the residue was acidified with 10% HCl. The product was extracted with EtOAc and washed with brine. The organic layer was dried over Na2SO4 and concentrated under reduced pressure to afford 950 mg crude product. Purification by column chromatography (using silica gel of mesh size of 60-120 and 30:70 EtOAc:Hexane as the eluent) afforded 300 mg (43% yield) of 4-Phenylamino-benzoic acid.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0.014 g
Type
catalyst
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Three
Quantity
0.776 g
Type
reactant
Reaction Step Three
Name
Cs2CO3
Quantity
3.14 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.1 g
Type
reactant
Reaction Step Four
Quantity
0.014 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

Methyl 4-(phenylamino)benzoate (0.080 g; 0.352 mmol) was added to a mixture of NaOH in water (0.6 mL; 2M) and dioxane (0.6 mL) and stirred vigorously at room temperature overnight. The resulting mixture was concentrated in vacuo and extracted with dichloromethane. The aqueous layer was acidified with a solution of hydrogen chloride 6M and the precipitated product was collected by filtration and used without further purifications to yield 0.048 g (64%) of the title compound as a white solid which was used without further purifications.
Quantity
0.08 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.6 mL
Type
solvent
Reaction Step One
Quantity
0.6 mL
Type
solvent
Reaction Step One
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of 4-(phenylamino)benzoic acid and how have researchers characterized it?

A1: this compound is an organic compound characterized by a carboxylic acid group (-COOH) attached to a benzene ring, which is further substituted with a phenylamino group (-NH-C6H5) at the para position. This structure grants the molecule conformational flexibility, which has been studied in the context of its polymorphic behavior [].

  • ¹H NMR: This technique provides information about the hydrogen atoms' environment in the molecule, aiding in structure elucidation [, ].
  • UV-Vis Spectroscopy: UV-Vis helps analyze the compound's electronic transitions, offering insights into its conjugated system and potential interactions with metal ions [].
  • IR Spectroscopy: IR spectroscopy reveals information about the functional groups present in the molecule, such as the characteristic peaks for carboxylic acid and amine groups [].
  • Mass Spectrometry: This technique helps determine the molecular weight and fragmentation pattern of the compound, confirming its identity [].

Q2: Has this compound demonstrated any interesting complexation behavior with metals?

A2: Yes, research has shown that this compound can act as a ligand, forming complexes with metal ions like Cr(III) and Cu(II) []. This complexation occurs through the oxygen atoms of the carboxylic acid group and the nitrogen atom of the phenylamino group. The resulting complexes, with compositions like M(HL)X2 and M(HL)2 (where M = Cr(III) or Cu(II), HL = this compound, and X = Cl⁻ or NO3⁻), have been characterized and studied for their potential antifungal activity [].

Q3: What is known about the polymorphic behavior of this compound?

A3: Research indicates that this compound can exist in different crystal forms, also known as polymorphs []. This polymorphic behavior can influence the compound's physicochemical properties, such as solubility, stability, and dissolution rate, which are crucial factors for pharmaceutical applications. While some derivatives of this compound only exhibited a single form upon screening, others, like the unsubstituted parent compound, were found to have both solvent-free and solvate forms []. The type of intermolecular interactions, such as the conventional acid-acid dimer or the less common acid-acid catemer, were found to significantly impact the resulting crystal structure and potentially the compound's properties []. Further research into the polymorphic behavior of this compound and its derivatives could unveil interesting properties and potential applications.

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